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Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol

CAS No.: 4404-98-2

Cat. No.: B1295098

Get Quote

CAS: 4404-98-2 | Formula: C₆H₁₅NO | MW: 117.19 g/mol [1][2]

Part 1: Executive Summary & Structural Logic
This guide addresses the structural confirmation of 4-Amino-4-methylpentan-2-ol, a specific

1,3-amino alcohol derivative often synthesized via the reduction of diacetone amine (4-amino-

4-methylpentan-2-one).[2]

The Core Challenge: In drug development and ligand synthesis, this molecule is frequently

confused with its regioisomer, 2-amino-4-methylpentan-2-ol (derived from the reduction of a

different ketol precursor).[2] Distinguishing these requires proving the position of the amine

group (tertiary carbon C4) versus the hydroxyl group (secondary carbon C2).

The Solution: We utilize a multi-modal approach prioritizing 1H NMR for positional assignment

and Mass Spectrometry for fragmentation verification.[2] The presence of a chiral center at C2

renders the methylene protons at C3 diastereotopic, creating a distinct "fingerprint" in the NMR

spectrum that serves as the primary confirmation tool.
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Part 2: Comparative Analytical Guide
1. Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive method for structural confirmation.[2] The key differentiator is the coupling

pattern of the methylene bridge (C3) and the integration of the methyl groups.

Feature
Target: 4-Amino-4-

methylpentan-2-ol

Alternative: 2-Amino-

4-methylpentan-2-ol

Causality / Expert

Insight

C2 Methine (H-C-O)
Multiplet (approx.[2]

3.8 ppm)

Absent (Quaternary

C-OH)

In the target, C2 is a

secondary alcohol,

bearing one proton.[2]

In the isomer, C2 is

tertiary, bearing no

protons.[2]

C3 Methylene (-CH₂-)
ABX System

(Diastereotopic)

Singlet (approx.[2] 1.4

ppm)

The chiral center at

C2 in the target

makes the adjacent

C3 protons

magnetically non-

equivalent

(diastereotopic),

causing complex

splitting (dd).

C4 Methyls
Two Singlets (or

close)

Doublet (approx.[2]

0.9 ppm)

In the target, the

methyls are on a

quaternary carbon

(C4) and appear as

singlets. In the isomer,

they are on a methine

(C4) and split into

doublets.[2]

2. Mass Spectrometry (MS) Fragmentation

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Using Electron Ionization (EI) or ESI-MS/MS, the fragmentation patterns follow alpha-cleavage

rules.[2]

Target (4-Amino-4-methylpentan-2-ol):

Primary Alpha Cleavage: Occurs at C4 (adjacent to Amine).[2] Loss of the pentan-2-ol

chain.[2][3]

Secondary Alpha Cleavage: Occurs at C2 (adjacent to Hydroxyl).[2] Generates a fragment

at m/z 45 (CH₃-CH=OH⁺).[2]

Diagnostic Peak: Strong signal at m/z 58 (H₂N=C(CH₃)₂⁺) due to cleavage at the

quaternary amine center.[2]

Alternative (Isomer):

Cleavage next to the amine (at C2) would yield a heavier fragment due to the isobutyl tail.

Part 3: Experimental Protocols
Protocol A: Synthesis & Purification (The Origin)
Context: To ensure the standard is valid, one must control the synthesis.[2] The most reliable

route is the reduction of Diacetone Amine.

Reagents: Diacetone amine (CAS 625-04-7), Sodium Borohydride (NaBH₄), Methanol.[2]

Procedure:

Dissolve diacetone amine (1 eq) in Methanol at 0°C.

Slowly add NaBH₄ (1.5 eq) over 30 minutes to minimize exotherm.

Stir at room temperature for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM + 1%

NH₄OH).[2]

Quench: Add Acetone to consume excess hydride, then concentrate.
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Extraction: Partition between DCM and saturated NaHCO₃. The product partitions into the

organic layer (unlike the starting amine which is more basic/polar).[2]

Validation: The disappearance of the ketone carbonyl stretch (approx. 1710 cm⁻¹) in IR

confirms reduction.[2]

Protocol B: NMR Acquisition Parameters
Context: Standard parameters often miss the fine splitting of diastereotopic protons.[2]

Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if OH coupling is needed).[2]

Pulse Sequence: Standard zg30 (Proton) and jmod or dept135 (Carbon) to distinguish

CH/CH₃ from CH₂/Cq.[2]

Relaxation Delay (D1): Set to >5 seconds. The quaternary methyls at C4 have long T1

relaxation times; insufficient delay will suppress their integration values, leading to

misinterpretation.[2]

Part 4: Visualization of Structural Logic
The following diagrams illustrate the synthesis pathway and the analytical decision tree used to

rule out isomers.

Diacetone Amine
(Ketone)

Reduction
(NaBH4 / MeOH)

4-Amino-4-methylpentan-2-ol
(Target)

1H NMR Analysis
2-Amino-4-methylpentan-2-ol

(Regioisomer)

Distinct Spectra

C2-H Signal:
Multiplet @ 3.8ppmConfirms 2-OH

C3-H2 Signal:
ABX (Diastereotopic)

Confirms Chiral C2

C4-Me Signal:
Singlets (Quaternary)

Confirms 4-NH2

Click to download full resolution via product page

Figure 1: Synthesis pathway and key NMR spectral features distinguishing the target from its

isomer.[1][4][5][6][7][8]
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4-Amino-4-methylpentan-2-ol

Alpha Cleavage Sites

Site A (C4-N)
Generates m/z 58
(H2N=C(CH3)2)+

Dominant

Site B (C2-O)
Generates m/z 45
(CH3-CH=OH)+

Secondary

Confirmation:
Presence of m/z 58 & 45

confirms 1,3-amino alcohol structure

Click to download full resolution via product page

Figure 2: Mass Spectrometry fragmentation logic relying on alpha-cleavage rules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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